REACTION_CXSMILES
|
CI.[C:3]([O-])([O-])=O.[K+].[K+].[C:9]([CH2:13][C:14]([O:16][CH3:17])=[O:15])(=[O:12])[CH2:10][CH3:11]>CC(C)=O>[CH3:3][CH:13]([C:9](=[O:12])[CH2:10][CH3:11])[C:14]([O:16][CH3:17])=[O:15] |f:1.2.3|
|
Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)CC(=O)OC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction solution was stirred for 96 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling on ice
|
Type
|
FILTRATION
|
Details
|
celite filtered
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor was slowly concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Reaction Time |
96 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)C(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |